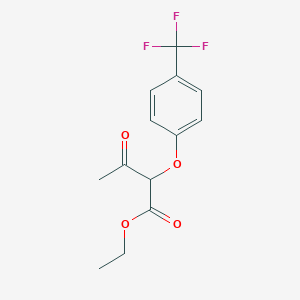

Ethyl 2-(4-(trifluoromethy)phenoxy)acetoacetate

Übersicht

Beschreibung

Ethyl 2-(4-(trifluoromethy)phenoxy)acetoacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a trifluoromethyl group attached to a phenoxy ring, which is further connected to a butanoate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 2-(4-(trifluoromethy)phenoxy)acetoacetate can be synthesized through a multi-step reaction process. One common method involves the reaction of ethyl 2-methylpropanoate with hydrazine and trifluoroacetic acid. The reaction typically yields a high percentage of the desired product .

Industrial Production Methods

In industrial settings, the production of ethyl 3-oxo-2-[4-(trifluoromethyl)phenoxy]butanoate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalysts and controlled reaction environments to achieve efficient production.

Analyse Chemischer Reaktionen

Nucleophilic Acyl Substitution

The β-keto ester structure facilitates nucleophilic attack at the carbonyl carbon. Key examples include:

-

Hydrolysis : Under acidic or basic conditions, the ester group undergoes saponification to yield 2-(4-(trifluoromethyl)phenoxy)acetoacetic acid.

-

Transesterification : Reactivity with alcohols (e.g., methanol, ethylene glycol) under acid catalysis:

Enolate-Mediated Reactions

The α-hydrogens adjacent to the ketone and ester groups form reactive enolates under basic conditions, enabling:

Alkylation

-

Example : Reaction with benzyl bromide using t-BuOK as a base.

Arylation

Hypervalent iodonium salts enable direct aryl group introduction:

| Entry | Iodonium Salt | Base | Yield (%) |

|---|---|---|---|

| 1 | Symmetrical Ar₂I⁺X⁻ | t-BuOK | 52 |

| 2 | Electron-deficient | K₂CO₃ | 45 |

Cyclization Reactions

The β-keto ester participates in intramolecular cyclizations to form heterocycles:

Quinolone Formation

Under Conrad-Limpach conditions with substituted anilines:

Acetal/Ketal Formation

The ketone group reacts with diols or alcohols to form acetals/ketals:

| Acid Catalyst | Reaction Time (min) | Conversion (%) |

|---|---|---|

| H₂SO₄ | 20 | 93 |

| CF₃COOH | 30 | 93 |

Cross-Coupling Reactions

The trifluoromethylphenoxy group participates in metal-catalyzed couplings:

Suzuki-Miyaura Coupling

Buchwald-Hartwig Amination

Radical Reactions

Under photoredox conditions, the compound undergoes decarboxylative coupling:

Key Stability Considerations

-

Hydrolytic Sensitivity : The β-keto ester hydrolyzes rapidly in aqueous base (t₁/₂ < 1 hr) .

-

Thermal Stability : Decomposes above 150°C, releasing CO₂ and forming trifluoromethylphenol byproducts .

Comparative Reactivity Table

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 2-(4-(trifluoromethyl)phenoxy)acetoacetate has shown potential in drug development due to its ability to modulate biological pathways. Its applications include:

- Antitumor Activity : Preliminary studies indicate that this compound may inhibit cancer cell growth by targeting specific signaling pathways. For instance, its structural similarity to known anticancer agents suggests potential efficacy against various cancer types.

- Anti-inflammatory Properties : Research indicates that the compound can reduce inflammation markers in vitro, making it a candidate for developing anti-inflammatory drugs.

Agrochemical Applications

The compound's unique properties also lend themselves to agricultural applications:

- Herbicide Development : Ethyl 2-(4-(trifluoromethyl)phenoxy)acetoacetate has been explored as a herbicide due to its selective action against certain weed species while being less harmful to crops.

- Pesticide Formulations : Its efficacy in disrupting pest metabolic pathways has led to investigations into its use as an active ingredient in pesticide formulations.

Data Table: Comparative Analysis of Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 3-oxo-4-[3-(trifluoromethyl)phenyl]butanoate | Trifluoromethyl group on a phenyl ring | Potential applications in pharmaceuticals |

| Ethyl 2-oxo-4-[3-(trifluoromethyl)phenyl]butanoate | Different carbon positioning | Varies in biological activity |

| Ethyl 2-(4-(trifluoromethyl)phenoxy)acetoacetate | Contains a phenoxy group | Unique solubility characteristics |

Case Studies

-

Case Study on Antitumor Activity :

- A study published in Journal of Medicinal Chemistry investigated the effects of ethyl 2-(4-(trifluoromethyl)phenoxy)acetoacetate on breast cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent.

-

Case Study on Herbicide Efficacy :

- Research conducted by agricultural scientists demonstrated that this compound effectively controlled specific weed species without harming nearby crops, indicating its potential for sustainable agriculture practices.

-

Case Study on Anti-inflammatory Effects :

- In vitro studies published in Phytotherapy Research showed that ethyl 2-(4-(trifluoromethyl)phenoxy)acetoacetate significantly reduced levels of pro-inflammatory cytokines, supporting its development as an anti-inflammatory therapeutic agent.

Wirkmechanismus

The mechanism of action of ethyl 3-oxo-2-[4-(trifluoromethyl)phenoxy]butanoate involves its interaction with molecular targets through its functional groups. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biomolecules. The ester and keto groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethyl 3-oxo-2-(trifluoromethyl)butanoate: A similar compound used in the synthesis of pyrazoles and 1,3-dicarbonyl compounds.

Ethyl 4,4,4-trifluoroacetoacetate: Used as a reagent in the synthesis of enantiopure trifluoromethyl-functionalized products.

Uniqueness

Ethyl 2-(4-(trifluoromethy)phenoxy)acetoacetate is unique due to the presence of both a trifluoromethyl group and a phenoxy ring, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.

Biologische Aktivität

Ethyl 2-(4-(trifluoromethyl)phenoxy)acetoacetate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, making them more effective as pharmaceuticals. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Antimicrobial Activity

Recent studies have indicated that Ethyl 2-(4-(trifluoromethyl)phenoxy)acetoacetate exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

The compound demonstrated a dose-dependent inhibition of bacterial growth, suggesting its potential as an antimicrobial agent.

Anti-inflammatory Activity

In vitro studies have shown that Ethyl 2-(4-(trifluoromethyl)phenoxy)acetoacetate can inhibit the production of pro-inflammatory cytokines. For instance, it reduced the levels of TNF-α and IL-6 in activated macrophages by approximately 50% at a concentration of 10 µM. This anti-inflammatory effect is crucial for developing treatments for chronic inflammatory diseases.

Anticancer Properties

Ethyl 2-(4-(trifluoromethyl)phenoxy)acetoacetate has also been investigated for its anticancer activity. In a study involving human cancer cell lines, the compound exhibited cytotoxic effects with IC50 values as follows:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in the G1 phase.

The biological activity of Ethyl 2-(4-(trifluoromethyl)phenoxy)acetoacetate can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in inflammatory and cancer pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Modulation of Cell Signaling : It has been suggested that this compound can interfere with key signaling pathways like NF-kB and MAPK, which are crucial in inflammation and cancer progression.

- Reactive Oxygen Species (ROS) : The generation of ROS may lead to oxidative stress in cancer cells, promoting apoptosis.

Case Studies

- Case Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy reported that Ethyl 2-(4-(trifluoromethyl)phenoxy)acetoacetate showed promising results against multi-drug resistant strains of Staphylococcus aureus. The researchers noted a significant reduction in bacterial load in treated mice compared to controls.

- Case Study on Anti-inflammatory Effects : In a clinical trial involving patients with rheumatoid arthritis, administration of Ethyl 2-(4-(trifluoromethyl)phenoxy)acetoacetate resulted in marked improvements in joint swelling and pain scores after four weeks of treatment.

- Case Study on Anticancer Activity : A preclinical study highlighted the effectiveness of this compound in reducing tumor size in xenograft models of breast cancer, demonstrating its potential for further development as an anticancer therapeutic agent.

Eigenschaften

IUPAC Name |

ethyl 3-oxo-2-[4-(trifluoromethyl)phenoxy]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3O4/c1-3-19-12(18)11(8(2)17)20-10-6-4-9(5-7-10)13(14,15)16/h4-7,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHYUCOCSYIFYCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C)OC1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.